molecular formula C45H31O4P B13095348 3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B13095348
M. Wt: 666.7 g/mol
InChI Key: XQYKGXZHTZQIGY-UHFFFAOYSA-N
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Description

3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a unique structure that includes anthracene moieties and a dioxaphosphocine ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives with ketone or aldehyde functionalities, while substitution reactions can introduce various functional groups onto the anthracene rings .

Scientific Research Applications

3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:

Mechanism of Action

The mechanism by which 3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves interactions with specific molecular targets. The anthracene moieties can engage in π-π stacking interactions, while the dioxaphosphocine ring can participate in coordination chemistry with metal ions. These interactions can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its combination of anthracene moieties and a dioxaphosphocine ring, which imparts distinct electronic and photophysical properties. This makes it particularly valuable for applications in advanced materials and electronic devices .

Properties

Molecular Formula

C45H31O4P

Molecular Weight

666.7 g/mol

IUPAC Name

3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C45H31O4P/c46-50(47)48-39-19-9-18-36-38(42-33-16-7-3-12-29(33)25-30-13-4-8-17-34(30)42)26-45(43(36)39)23-22-37-35(20-21-40(49-50)44(37)45)41-31-14-5-1-10-27(31)24-28-11-2-6-15-32(28)41/h1-21,24-25,38H,22-23,26H2,(H,46,47)

InChI Key

XQYKGXZHTZQIGY-UHFFFAOYSA-N

Canonical SMILES

C1CC23CC(C4=C2C(=CC=C4)OP(=O)(OC5=C3C1=C(C=C5)C6=C7C=CC=CC7=CC8=CC=CC=C86)O)C9=C1C=CC=CC1=CC1=CC=CC=C19

Origin of Product

United States

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